![molecular formula C30H38OS2 B14387403 2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene CAS No. 88544-06-3](/img/structure/B14387403.png)
2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene is an organic compound that belongs to the class of conjugated polymers. This compound is known for its unique electronic properties, making it a valuable material in the field of organic electronics, particularly in the development of organic field-effect transistors and organic light-emitting diodes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene typically involves the following steps:
Formation of the Dodecyloxy-Substituted Phenylene Unit: This step involves the alkylation of 1,4-dihydroxybenzene with dodecyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Ethene-2,1-diyl Unit: The ethene-2,1-diyl unit can be synthesized via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Coupling Reaction: The final step involves the coupling of the dodecyloxy-substituted phenylene unit with the ethene-2,1-diyl unit using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the electronic properties of the compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives with altered electronic properties.
Scientific Research Applications
2,2’-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene has several scientific research applications:
Organic Electronics: Used in the fabrication of organic field-effect transistors and organic light-emitting diodes due to its excellent electronic properties.
Photovoltaics: Employed in dye-sensitized solar cells as a sensitizer to enhance photovoltaic performance.
Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes.
Mechanism of Action
The mechanism of action of 2,2’-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene involves its ability to conduct electricity through the conjugated polymer backbone. The presence of the dithiophene units enhances the electron mobility, while the dodecyloxy groups improve solubility and processability. The compound interacts with molecular targets through π-π stacking and other non-covalent interactions, facilitating charge transport in electronic devices .
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene): Another conjugated polymer used in organic electronics.
Poly(phenylene vinylene): Known for its applications in light-emitting diodes.
Poly(2,5-dioctylphenylene): Used in field-effect transistors and other electronic devices.
Uniqueness
2,2’-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene is unique due to its combination of dithiophene units and dodecyloxy-substituted phenylene, which provides a balance of electronic properties and solubility. This makes it particularly suitable for applications in organic electronics where both high performance and processability are required .
Properties
CAS No. |
88544-06-3 |
|---|---|
Molecular Formula |
C30H38OS2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
2-[2-[2-dodecoxy-4-(2-thiophen-2-ylethenyl)phenyl]ethenyl]thiophene |
InChI |
InChI=1S/C30H38OS2/c1-2-3-4-5-6-7-8-9-10-11-22-31-30-25-26(17-20-28-14-12-23-32-28)16-18-27(30)19-21-29-15-13-24-33-29/h12-21,23-25H,2-11,22H2,1H3 |
InChI Key |
QXSGLNSFZVXQBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=CC(=C1)C=CC2=CC=CS2)C=CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


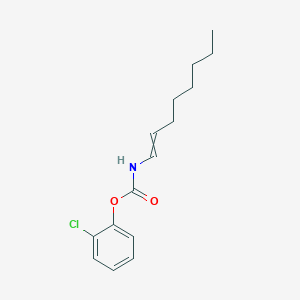
![2,3-Dibromobicyclo[2.2.2]octane](/img/structure/B14387329.png)

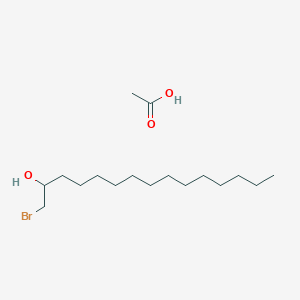
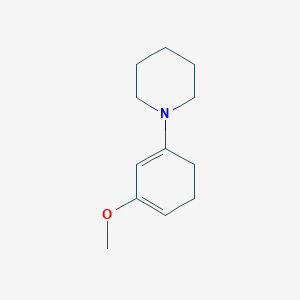
![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)
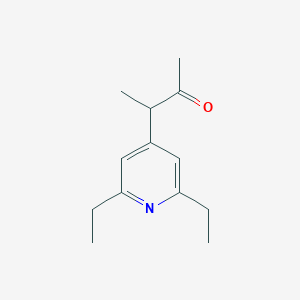
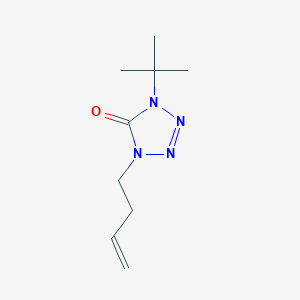
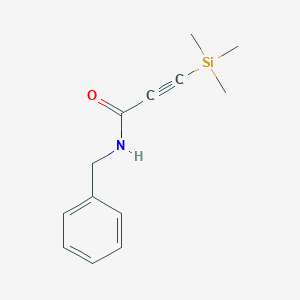
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
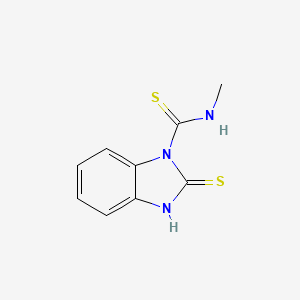
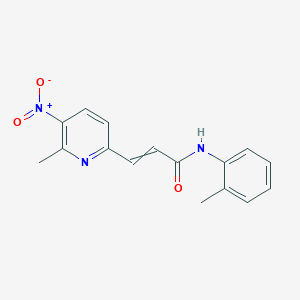
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)
